molecular formula C18H23NO3 B1203651 Isoxsuprine CAS No. 395-28-8

Isoxsuprine

Cat. No. B1203651
CAS RN: 395-28-8
M. Wt: 301.4 g/mol
InChI Key: BMUKKTUHUDJSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Isoxsuprine hydrochloride has been the focus of various analytical methods to ensure its safety, potency, and purity throughout different stages of pharmaceutical production. Novel sensors and spectrophotometric methods have been developed for the selective assay of isoxsuprine hydrochloride, emphasizing the importance of analytical precision in its synthesis analysis (Kelani et al., 2020).

Molecular Structure Analysis

Molecular docking and spectroscopic studies have been utilized to understand the molecular structure of isoxsuprine and its interaction with proteins such as human serum albumin and β-lactoglobulin. These interactions often result in conformational changes of the protein, highlighting the significance of hydrophobic associations and hydrogen bonding in the binding process (Shahraki & Shiri, 2018).

Chemical Reactions and Properties

Isoxsuprine's chemical behavior, including its reactions with various reagents and its stability under different conditions, has been a subject of investigation. Studies have focused on its photothermal degradation products and their impact, showcasing the need for stable and selective analytical methods for its determination (Attia et al., 2017).

Physical Properties Analysis

The physical properties of isoxsuprine, such as its solubility and interaction with other compounds, have been explored through various spectrophotometric and fluorimetric methods, aiming to develop precise and sensitive methods for its quantification in different matrices (Rahman & Afaq, 2010).

Chemical Properties Analysis

Understanding the chemical properties of isoxsuprine involves examining its binding interactions, degradation behavior, and the development of analytical methods for its detection and quantification. This encompasses its reactivity, stability, and the influence of environmental factors on its chemical structure and activity (Belal et al., 2000).

Scientific Research Applications

  • Chemometric Models for Isoxsuprine Analysis : Isoxsuprine (ISX) is used for cerebral and peripheral vascular diseases. Research has compared multivariate calibration models for determining Isoxsuprine and its toxic photothermal degradation products. Models like Partial Least Squares (PLS) and Artificial Neural Network (ANN) were used, with genetic algorithm (GA) for variable selection, showing that ANN minimized the Root Mean Square Error of Prediction (RMSEP) relative to PLS. This study is significant in the field of analytical chemistry for drug quality control and degradation product analysis (Saad et al., 2019).

  • Veterinary Applications and Pharmacological Effects : Studies in horses have shown that oral administration of isoxsuprine hydrochloride, used to treat navicular disease and other lower limb problems, did not show significant pharmacological effects compared to intravenous dosing. This research is crucial in veterinary medicine, especially regarding treatment efficacy and drug administration methods (Harkins et al., 1998; Harkins et al., 1996).

  • Residues in Animal Hair : Isoxsuprine, a beta-agonist used for growth promotion in cattle and as veterinary medicine, can lead to residues in the hair of cows and calves after treatment. This finding is significant for understanding the drug's persistence and implications for food safety and animal welfare (Groot et al., 2012).

  • Neuroprotective Potential in Stroke : Isoxsuprine hydrochloride has been identified as a neuroprotectant in ischemic stroke through cell-based high-throughput screening. Its role as a β2-adrenergic agonist and N-methyl-D-aspartate (NMDA) receptor antagonist suggests potential in stroke therapy, a significant advancement in neurology and pharmacology (Hill et al., 2014).

  • Hemodynamic Effects in Cardiac Failure : Isoxsuprine, a peripheral arteriolar vasodilator, has been studied for its effects on congestive heart failure, showing improvements in cardiac index, pulmonary artery wedge pressure, and other hemodynamic parameters. This research is important for cardiology, particularly in the context of heart failure management (Gozo & Yebes, 1984).

  • Effect on Preterm Labor : Isoxsuprine's efficacy in preventing preterm labor has been investigated, with mixed results. While some studies report effectiveness in prolonging pregnancy, others find no significant difference compared to controls. This research is crucial in obstetrics and gynecology, especially for managing preterm labor (Alavi et al., 2015; Giorgino & Egan, 2010).

  • Melanin Affinity and Drug Retention : Isoxsuprine's affinity for melanin and possibly keratin may explain its prolonged excretion in horses. This finding is relevant in veterinary pharmacology and for understanding drug retention mechanisms in animals (Törneke et al., 2010).

  • Pulmonary Oxygen Toxicity in Newborns : Research on isoxsuprine's effects on newborn rats exposed to prolonged hyperoxia showed no adverse effects, suggesting its safety in this context. This study is significant for neonatology and the management of premature labor (Frank et al., 1980).

Safety And Hazards

Isoxsuprine should be handled with caution. Avoid breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-13(12-22-17-6-4-3-5-7-17)19-14(2)18(21)15-8-10-16(20)11-9-15/h3-11,13-14,18-21H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUKKTUHUDJSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023178
Record name Isoxsuprine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxsuprine

CAS RN

395-28-8
Record name Isoxsuprine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=395-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoxsuprine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoxsuprine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.272
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoxsuprine
Reactant of Route 2
Reactant of Route 2
Isoxsuprine
Reactant of Route 3
Reactant of Route 3
Isoxsuprine
Reactant of Route 4
Isoxsuprine
Reactant of Route 5
Isoxsuprine
Reactant of Route 6
Isoxsuprine

Citations

For This Compound
5,610
Citations
A Marzo, D Zava, K Coa, L Dal Bo, S Ismaili… - …, 2009 - thieme-connect.com
… free isoxsuprine is able to enter tissues where it must act, whereas conjugated isoxsuprine is … From the total/free ratio of the AUC we can deduce that about 1/3 of total isoxsuprine is in …
Number of citations: 14 www.thieme-connect.com
RS Erkert, CG Macallister - Journal of veterinary pharmacology …, 2002 - Wiley Online Library
Isoxsuprine hydrochloride has been suggested for use in … Studies have shown iv isoxsuprine to have a plasma half‐life of <3 h … Isoxsuprine has an apparent affinity for melanin that may …
Number of citations: 30 onlinelibrary.wiley.com
F Belal, AA Al-Badr, AA Al-Majed… - Analytical profiles of drug …, 1999 - Elsevier
Publisher Summary This chapter discusses the description, methods of preparation, physical properties, stability, and methods of analysis of isoxsuprine hydrochloride. It is a white …
Number of citations: 5 www.sciencedirect.com
FL Giorgino, CG Egan - Arzneimittelforschung, 2010 - thieme-connect.com
The aim of this systematic review was to evaluate the efficacy of isoxsuprine (1-(4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)-1-propanol, CAS 395-28-8), a tocolytic agent used …
Number of citations: 20 www.thieme-connect.com
F Belal, HA Al-Malaq, AA Al-Majed… - Journal of liquid …, 2000 - Taylor & Francis
… The method was also adopted to detect isoxsuprine in spiked human plasma at its … degradation kinetics of isoxsuprine. The photothermal degradation of isoxsuprine upon exposure to …
Number of citations: 19 www.tandfonline.com
F Shiri, S Shahraki, A Shahriyar, MH Majd - Journal of Photochemistry and …, 2017 - Elsevier
… M − 1 ) suggested that affinity of HSA to isoxsuprine increased in the … to isoxsuprine. The results of FT-IR and circular dichroism measurements indicated that the binding of isoxsuprine …
Number of citations: 26 www.sciencedirect.com
TT Zsotér, RJ Baird - Canadian Medical Association Journal, 1974 - ncbi.nlm.nih.gov
… Isoxsuprine in this study was given as a single dose… isoxsuprine in man were reported as being reached 60 minutes after its administration.7 In the present study no effect of isoxsuprine …
Number of citations: 7 www.ncbi.nlm.nih.gov
RJ Rose, JR ALLEN, DR Hodgson… - Equine Veterinary …, 1983 - Wiley Online Library
… or isoxsuprine paste for three weeks and then reexamined. All the horses treated with isoxsuprine showed … To evalulate any physiological and biochemical effects of isoxsuprine, it was …
Number of citations: 46 beva.onlinelibrary.wiley.com
C Belloli, R Carcano, F Arioli… - Equine veterinary …, 2000 - Wiley Online Library
… of isoxsuprine, and fowl caecum preparations to investigate the affinity of the drug for adrenoceptors. Isoxsuprine is a … re to cumulative doses of isoxsuprine the vasoconstricting action …
Number of citations: 25 beva.onlinelibrary.wiley.com
JW Hill, JF Thompson, MB Carter, BS Edwards… - PLoS …, 2014 - journals.plos.org
… Here, we report the identification of isoxsuprine hydrochloride as a potent neuroprotectant against ischemia via cell-based high-throughput screening. Isoxsuprine was identified as a …
Number of citations: 10 journals.plos.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.